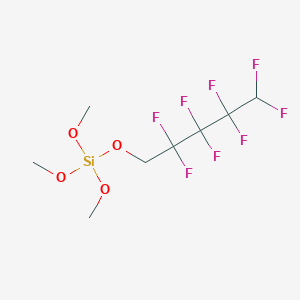
Cytidylyl-(3'->5')-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl-(3’->5’)-guanosine is a dinucleotide composed of cytidine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of cytidine and the 5’ phosphate group of guanosine. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(3’->5’)-guanosine typically involves the coupling of cytidine and guanosine monomers. One common method is the phosphoramidite approach, which includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine and guanosine are protected using suitable protecting groups, such as dimethoxytrityl (DMT) for the 5’ hydroxyl group.
Activation of Phosphate Group: The 3’ hydroxyl group of cytidine is activated using a phosphoramidite reagent.
Coupling Reaction: The activated cytidine is then coupled with the 5’ hydroxyl group of guanosine.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester.
Deprotection: The protecting groups are removed to yield cytidylyl-(3’->5’)-guanosine.
Industrial Production Methods
Industrial production of cytidylyl-(3’->5’)-guanosine may involve automated solid-phase synthesis, which allows for the efficient and scalable production of oligonucleotides. This method uses a solid support to which the first nucleotide is attached, and subsequent nucleotides are added sequentially through cycles of deprotection, coupling, and oxidation.
化学反应分析
Types of Reactions
Cytidylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent nucleosides.
Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, which may alter their chemical properties and biological activities.
Substitution: The nucleobases can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Cytidine and guanosine.
Oxidation: Oxidized forms of cytidine and guanosine.
Reduction: Reduced forms of cytidine and guanosine.
科学研究应用
Cytidylyl-(3’->5’)-guanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides and nucleic acids.
Biology: Plays a role in understanding RNA and DNA synthesis, repair, and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies, such as PCR and sequencing.
作用机制
The mechanism of action of cytidylyl-(3’->5’)-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The compound can interact with various molecular targets, including enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. These interactions can affect the fidelity and efficiency of nucleic acid replication and transcription.
相似化合物的比较
Similar Compounds
Adenylyl-(3’->5’)-cytidine: Similar structure but with adenine instead of guanine.
Uridylyl-(3’->5’)-cytidine: Contains uracil instead of guanine.
Thymidylyl-(3’->5’)-cytidine: Contains thymine instead of guanine.
Uniqueness
Cytidylyl-(3’->5’)-guanosine is unique due to the specific pairing of cytidine and guanosine, which can influence its chemical properties and biological activities. This specific pairing can affect the stability, reactivity, and interactions of the compound with other molecules, making it distinct from other dinucleotides.
属性
分子式 |
C19H25N8O12P |
|---|---|
分子量 |
588.4 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32) |
InChI 键 |
CTMZLDSMFCVUNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


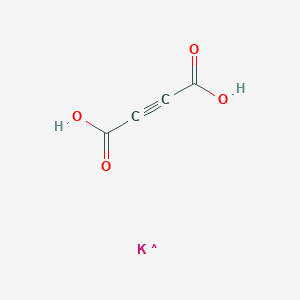

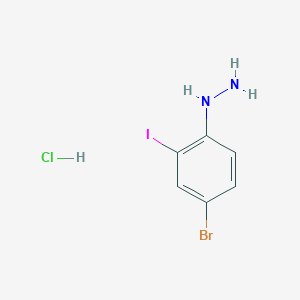
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)
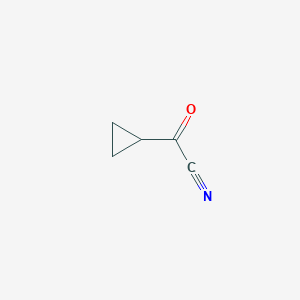


![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
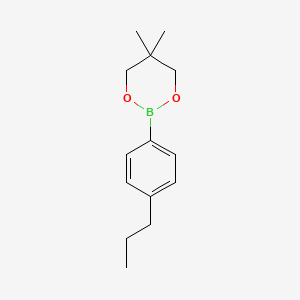
![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)

